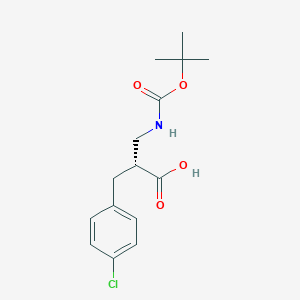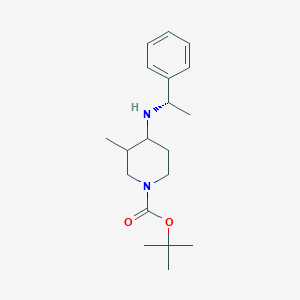
tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a phenylethylamino group attached to a piperidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methyl and phenylethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl 3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate is unique due to the presence of the phenylethylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents on the piperidine ring.
Propriétés
Formule moléculaire |
C19H30N2O2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
tert-butyl 3-methyl-4-[[(1S)-1-phenylethyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-14-13-21(18(22)23-19(3,4)5)12-11-17(14)20-15(2)16-9-7-6-8-10-16/h6-10,14-15,17,20H,11-13H2,1-5H3/t14?,15-,17?/m0/s1 |
Clé InChI |
YKBYYVMDYLZHQR-CKDBGZEDSA-N |
SMILES isomérique |
CC1CN(CCC1N[C@@H](C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)
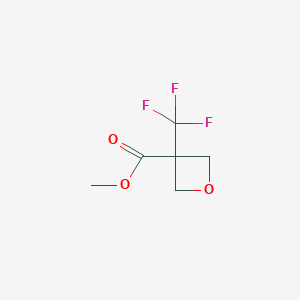
![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)

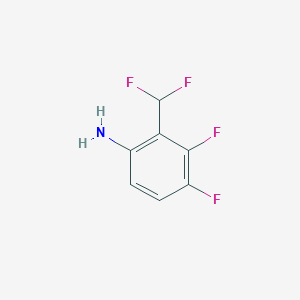
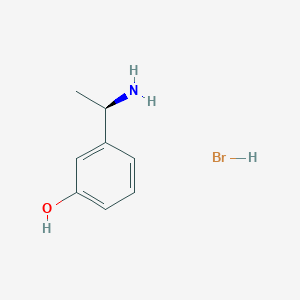
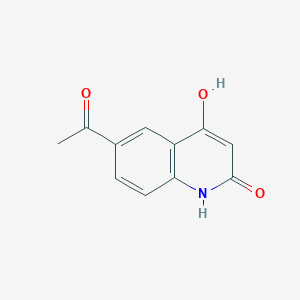
![1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride](/img/structure/B12958566.png)
![2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12958569.png)
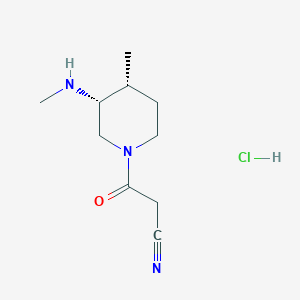


![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12958609.png)
